

Amdoxovir patient selection criteria clinical trials

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Compound Focus: Amdoxovir

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Patient Selection Criteria Across Clinical Trials

The table below synthesizes the core patient eligibility criteria from identified amdoxovir trials, highlighting how selection differed between early-phase proof-of-concept studies and later-phase trials for treatment-experienced populations.

Trial Identifier / Reference	Patient Population & Experience	Key Inclusion Criteria	Key Exclusion Criteria
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| **NCT00432016** (Phase I) [1] [2] | **Treatment-naive** or not on ART for ≥ 90 days prior | • HIV-1 RNA $\geq 5,000$ copies/mL • CD4+ count ≥ 200 cells/mm³ [1] [2] | • Active AIDS-defining illness • Abnormal clinical labs • Visual abnormalities (e.g., cataracts) [1] | | **AACTG A5118** (Phase I/II) [3] [4] | **Highly treatment-experienced** failing current therapy | • ≥ 2 prior combo ART regimens (≥ 3 drugs each) for ≥ 24 months • VL $> 5,000$ copies/mL on stable regimen [3] | • Prior use of DAPD or ENF • Single kidney or history of kidney stones [3] | | **RFSP-AMDX-2012** (Extension Study) [5] | **Treatment-experienced** who benefited from prior AMDX | • Completed prior AMDX study (RFSP-AMDX-2010) • Maintained ≥ 1.0 log₁₀ copies/mL viral load drop at Week 12 [5] | • Need for nephrotoxic drugs • Pregnancy or breastfeeding [5] |

Detailed Experimental Protocols

The clinical trials for **amdoxovir** followed structured, multi-phase protocols to evaluate the drug's safety, pharmacokinetics, and antiviral efficacy.

Phase I/IIa Proof-of-Concept Trial Protocol

This early-phase study aimed to assess the short-term antiviral activity and tolerability of **amdoxovir** combined with standard or reduced-dose zidovudine [1].

- **Study Design:** A **double-blind, placebo-controlled, randomized** trial. Patients were randomized to one of five treatment arms for 10 days of twice-daily therapy: placebo, zidovudine 200 mg, zidovudine 300 mg, **amdoxovir** 500 mg, **amdoxovir** 500 mg + zidovudine 200 mg, or **amdoxovir** 500 mg + zidovudine 300 mg [1].
- **Primary Outcomes:** The key efficacy endpoints were the **mean change in viral load (\log_{10})** and the **area under the virus depletion curve (AUC_{VL})** from baseline to Day 10 [1].
- **Safety Monitoring:** The protocol included thorough **laboratory and clinical safety monitoring**. Given findings in animal models, particular attention was paid to potential **renal toxicity, glucose metabolism abnormalities, and ophthalmologic examinations** to check for lens opacities [1].

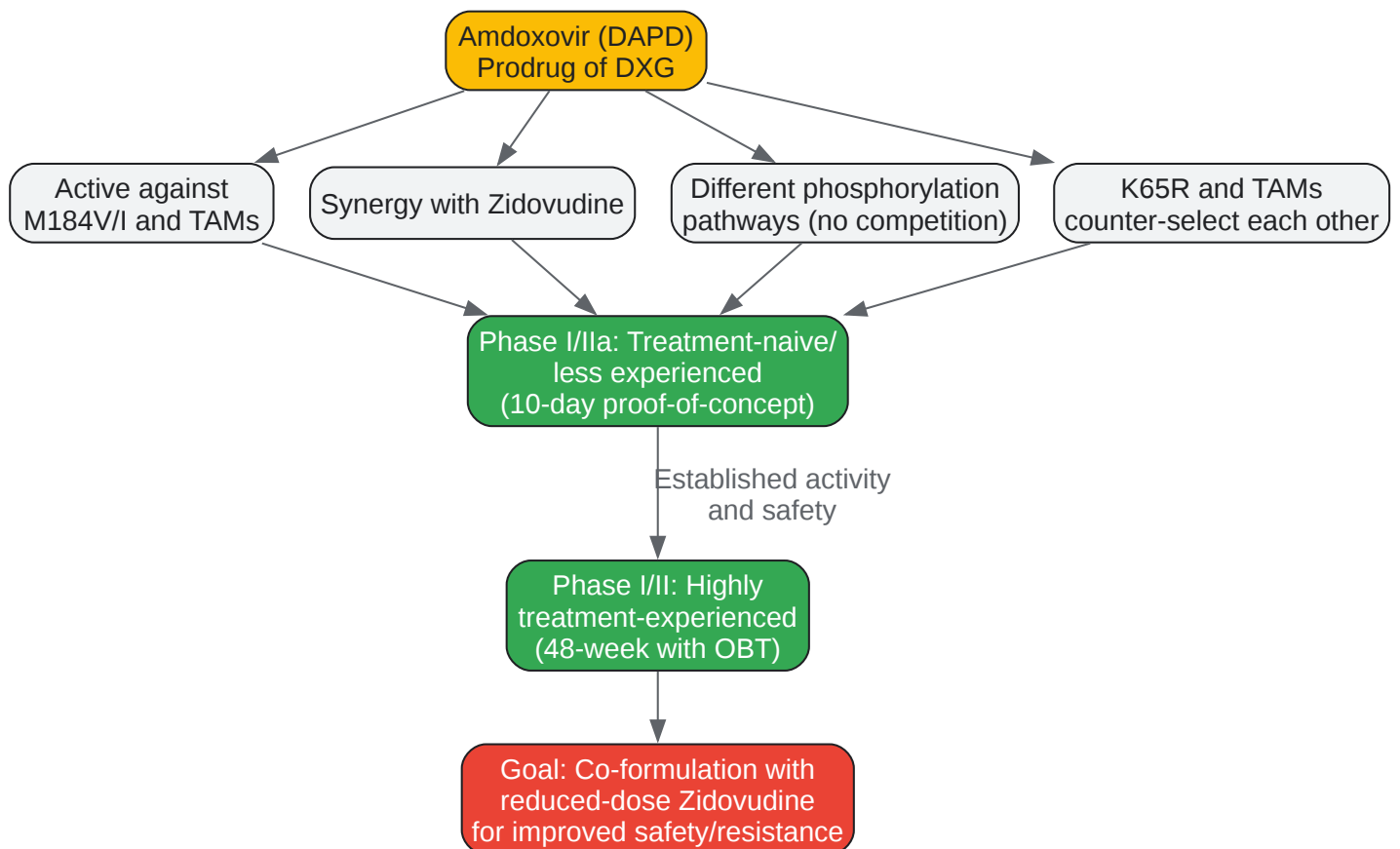
Phase I/II Trial for Treatment-Experienced Patients (A5118)

This trial evaluated the addition of **amdoxovir** to an optimized background regimen for patients with limited treatment options [3] [4].

- **Study Design:** A **randomized, placebo-controlled** study. Patients were assigned to receive either **amdoxovir** or a placebo, both in combination with **enfuvirtide (T-20)** and an **optimized background therapy (OBT)**. The OBT, consisting of at least three but no more than five antiretroviral agents, was selected based on the results of HIV-1 drug resistance testing [3].
- **Intervention Specifics:** Enfuvirtide was administered via subcutaneous injection. Patients were trained in self-injection and were observed by medical staff for the first dose and subsequent early clinic visits. The study included an intensive **pharmacokinetic testing** visit at Week 4 [3].
- **Study Duration:** The core treatment and evaluation period was 48 weeks, with follow-up visits every 4 weeks after the first month [3].

Pharmacological Rationale and Development Pathway

The clinical development of **amdoxovir** was driven by its unique antiviral properties and potential synergy with other drugs, particularly zidovudine. The following diagram illustrates the key scientific rationale and development pathway.



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Key Considerations for Patient Selection & Safety

When designing a trial or evaluating patients for potential **amdoxovir** therapy, several factors require careful attention.

- **Ophthalmologic Monitoring:** Based on findings in animal models and some early human studies, **regular ophthalmologic examinations** are crucial. One study noted the appearance of non-gradable lens opacities and mild posterior subcapsular cataracts in a few patients, leading to their withdrawal [1].
- **Renal Function Considerations:** Although no significant renal abnormalities were attributed to **amdoxovir** in clinical trials, animal toxicology studies identified **obstructive nephropathy** at high doses due to drug precipitation [1]. It is prudent to avoid **amdoxovir** in patients with a **single kidney or a history of recurrent kidney stones** [3], and to monitor renal function during treatment.
- **Defining Treatment Experience:** For trials in treatment-experienced populations, the definition of "highly experienced" was specific. The A5118 trial required prior treatment with at least two combination regimens spanning **multiple drug classes (NRTIs, PIs, NNRTIs)** over a cumulative period of **at least 24 months** [3].

Conclusion and Research Status

The clinical development of **amdoxovir** demonstrated a rational approach to patient selection, moving from initial safety and synergy evaluation in simpler populations to efficacy testing in complex, treatment-experienced patients. The combination with zidovudine, particularly at a reduced dose, showed promising synergistic antiviral activity and a potential to delay resistance development [1] [2].

It is important to note that the most recent identified study (NCT01738555) was **withdrawn** and did not generate results [5]. Furthermore, a 2022 systematic review of third-line therapies, which included **amdoxovir**, concluded that while new antiretrovirals plus optimized background therapy are effective, there is still insufficient evidence to definitively rank the best combinations for multi-drug resistant HIV [6]. This suggests that the development of **amdoxovir** may have stalled, and its current status is uncertain.

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